Cerium(IV) isopropoxide
Description
Contextualization within Rare Earth Alkoxides and Inorganic Precursor Chemistry
Rare earth elements, a group of seventeen chemically similar metals, are increasingly pivotal in various technological fields. srce.hr While their natural deposits are infrequent, cerium is the most abundant among them. preprints.org In the realm of synthetic chemistry, rare earth metals and their compounds, particularly alkoxides, serve as crucial reagents and precursors. researchgate.netacs.org Metal alkoxides, including those of rare earths, are widely employed as precursors for producing pure oxide films and other advanced materials through methods like sol-gel processes and Metal-Organic Chemical Vapor Deposition (MOCVD). researchgate.netnih.gov
Cerium(IV) isopropoxide, an organometallic compound, fits within this context as a key precursor in the synthesis of cerium-based materials. cymitquimica.com Its solubility in organic solvents, a characteristic enhanced by its isopropoxide ligands, makes it particularly suitable for these applications. cymitquimica.com The chemistry of rare earth alkoxides is a significant alternative to traditional lanthanocene chemistry, for instance, in olefin polymerization. rsc.org The sol-gel technique, which utilizes precursors like cerium alkoxides, offers a viable low-temperature route for synthesizing materials such as rare-earth-doped nanophosphors. nih.gov This method involves the uniform mixing of rare earth ions in various forms, including alkoxides, with host material precursors. nih.gov
Significance of Cerium in the +IV Oxidation State
Cerium is distinguished among the rare earth elements by its stable +4 oxidation state, known as the ceric state, in addition to the more common +3 (cerous) state. americanelements.com This dual valency is fundamental to many of its applications. The Ce(IV) state is a strong oxidizer and is the only non-trivalent rare earth ion that is stable in aqueous solutions. americanelements.com This unique electronic configuration is crucial for various catalytic processes. smolecule.com
The ability of cerium to switch between the +3 and +4 oxidation states facilitates the storage and release of oxygen in the cerium oxide (CeO₂) lattice. srce.hrmdpi.com This property is central to the catalytic activity of ceria, creating oxygen vacancies on the material's surface that are active sites for catalytic reactions. srce.hr This redox capability makes CeO₂ an invaluable component in applications such as three-way catalytic converters, solid oxide fuel cells, and as a catalyst for various organic reactions. srce.hrsmolecule.com The presence of cerium in its +4 oxidation state in precursors like this compound is therefore highly significant for creating materials with these desirable catalytic and electronic properties. cymitquimica.com
Overview of Research Trajectories for this compound
Research on this compound has followed several key trajectories, primarily centered on its role as a precursor for advanced materials and as a catalyst.
Precursor for Ceria (CeO₂) Nanomaterials and Films: A significant area of research focuses on using this compound for the synthesis of cerium oxide (CeO₂) nanoparticles, thin films, and porous aggregates. cymitquimica.comsmolecule.comresearchgate.net It is a valued precursor for liquid-injection MOCVD and Atomic Layer Deposition (ALD) due to its volatility, which allows for efficient transport in the vapor phase. atomiclayerdeposition.comnih.gov Researchers have developed synthetic routes to create stable and volatile Ce(IV) alkoxide precursors, like [Ce(mmp)₄], to deposit high-purity CeO₂ thin films with low carbon contamination at relatively low temperatures. researchgate.netnih.govatomiclayerdeposition.com
The sol-gel process is another major application, where the hydrolysis and condensation of this compound lead to the formation of ceria gels. cymitquimica.comresearchgate.netuaeu.ac.ae Studies have shown that controlling the hydrolysis process, sometimes modified by β-diketonates or aided by ultrasonic radiation, allows for the production of porous ceria aggregates with high thermal stability and specific surface areas. smolecule.comresearchgate.netuaeu.ac.aeacs.org These materials are investigated for their textural and morphological characteristics for use in catalysis and other applications. researchgate.net
Catalytic Applications: this compound also functions as a catalyst in organic synthesis. cymitquimica.com It acts as a Lewis acid catalyst in reactions such as diastereoselective pinacol (B44631) couplings, which are important for forming complex organic molecules with specific stereochemistry. smolecule.com The effectiveness of this compound in achieving high yields in these reactions has been a subject of study. smolecule.com The catalytic efficiency of ceria-based materials derived from this precursor is often linked to the reversible Ce⁴⁺/Ce³⁺ redox couple. mdpi.com
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C12H32CeO4 |
|---|---|
Molecular Weight |
380.50 g/mol |
IUPAC Name |
cerium;propan-2-ol |
InChI |
InChI=1S/4C3H8O.Ce/c4*1-3(2)4;/h4*3-4H,1-2H3; |
InChI Key |
BXSSQHCSSBJNIT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)O.CC(C)O.CC(C)O.CC(C)O.[Ce] |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry
Direct Synthesis Routes for Cerium(IV) Isopropoxide
The direct synthesis of this compound is a chemically sensitive process that demands rigorous control over experimental conditions to achieve high yields and purity. The primary challenge lies in the propensity of the cerium(IV) center to undergo reduction and the susceptibility of the alkoxide ligands to hydrolysis.
Solvent System Optimization for Enhanced Yields and Purity
The choice of solvent is critical in the synthesis of this compound, influencing not only the solubility of reactants and products but also the stability of the final compound. Aprotic solvents with good coordinating ability are generally favored to stabilize the cerium(IV) center and prevent unwanted side reactions.
Commonly employed solvents include tetrahydrofuran (B95107) (THF) and dimethoxyethane (DME), which can coordinate to the metal center, thereby stabilizing the cerium(IV) oxidation state. The optimization of the solvent system often involves a trade-off between reactant solubility and the ease of product isolation. While highly coordinating solvents can enhance stability, they may also form stable adducts that are difficult to remove. The selection of an appropriate solvent system is therefore a key parameter that is tailored to the specific synthetic route being employed.
Anhydrous and Inert Atmosphere Requirements in Synthesis
The synthesis of this compound necessitates strict anhydrous and inert atmosphere conditions. Metal alkoxides, in general, are highly sensitive to moisture, and the presence of even trace amounts of water can lead to hydrolysis, resulting in the formation of cerium oxides or hydroxides and a significant reduction in the yield of the desired product.
To mitigate this, all glassware is typically flame-dried or oven-dried immediately before use, and all solvents and reagents must be rigorously dried and deoxygenated. Synthetic manipulations are carried out under a dry, inert atmosphere, such as nitrogen or argon, using standard Schlenk line or glovebox techniques. These precautions are essential to prevent the decomposition of the target compound and to ensure the synthesis of high-purity this compound.
In Situ Generation and Stabilization Strategies
Given the relative instability of this compound, in situ generation is a frequently employed strategy, particularly when it is to be used as a precursor for subsequent reactions. This approach avoids the challenges associated with the isolation and storage of the pure compound.
A common method for the in situ generation of cerium(IV) alkoxides involves the reaction of a stable cerium(IV) precursor, such as ceric ammonium (B1175870) nitrate (B79036) (CAN), with a suitable alkoxide source. For instance, the reaction of CAN with sodium tert-butoxide can be used to generate a [Ce(OtBu)4] intermediate in solution, which can then undergo further reactions. liverpool.ac.ukatomiclayerdeposition.com Stabilization of the in situ generated species is often achieved through the use of coordinating solvents or the addition of stabilizing ligands, which can prevent aggregation and decomposition.
Ligand Exchange and Transalkoxylation Approaches
Ligand exchange and transalkoxylation reactions represent powerful tools for the modification of this compound, allowing for the fine-tuning of its physical and chemical properties. These approaches enable the introduction of a wide variety of organic functionalities, leading to the development of novel precursors with tailored reactivity and stability.
Reactions with Alcohols for Alkoxide Ligand Modulation
Transalkoxylation, or alcohol exchange, is a widely used method for modifying the alkoxide ligands of this compound. This reaction involves the treatment of the parent isopropoxide with a different alcohol, leading to the substitution of the isopropoxide groups with the new alkoxide. The equilibrium of this reaction can often be shifted towards the desired product by using an excess of the new alcohol or by removing the liberated isopropanol (B130326), for example, by distillation.
This methodology has been successfully employed to introduce donor-functionalized alkoxide ligands, such as 1-methoxy-2-methylpropan-2-olate (mmp), 1-(dimethylamino)propan-2-olate (dmap), and 2-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)propan-2-olate (dmop). researchgate.net The incorporation of such ligands can significantly impact the volatility, thermal stability, and decomposition pathways of the resulting cerium(IV) complexes, making them more suitable for applications such as chemical vapor deposition (CVD) and atomic layer deposition (ALD).
Table 1: Examples of Ligand Exchange Reactions with Cerium(IV) Alkoxides
| Starting Cerium(IV) Alkoxide | Reactant Alcohol | Resulting Complex | Key Features of Resulting Complex |
|---|---|---|---|
| [Ce(OtBu)4] | 1-methoxy-2-methylpropan-2-ol (mmpH) | [Ce(mmp)4] | Excellent precursor for liquid-injection MOCVD and ALD of CeO2. researchgate.net |
| [Ce(OtBu)4] | 1-(dimethylamino)propan-2-ol (dmapH) | [Ce(dmap)4] | Good precursor for liquid-injection MOCVD with a large temperature window for growth. researchgate.net |
| [Ce(OtBu)4] | 2-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)propan-2-ol (dmopH) | [Ce(dmop)4] | Donor-functionalized alkoxide complex. |
Incorporation of Chelating Ligands for Enhanced Stability
The stability of this compound can be significantly enhanced through the incorporation of chelating ligands. These ligands possess multiple donor atoms that can coordinate to the cerium center, forming a more stable, cyclic structure known as a chelate. The chelate effect, an entropically driven phenomenon, results in a greater thermodynamic stability of the complex compared to analogous complexes with monodentate ligands.
A variety of chelating ligands, particularly those with oxygen donor atoms, have been explored to stabilize the cerium(IV) oxidation state. These include β-diketonates, carboxylates, and functionalized alkoxides with pendant donor groups. The resulting chelated cerium(IV) complexes often exhibit improved thermal stability and resistance to hydrolysis, making them more robust precursors for various applications. The choice of the chelating ligand can also influence the coordination geometry around the cerium ion and, consequently, the reactivity of the complex.
Table 2: Impact of Chelating Ligands on the Stability of Cerium(IV) Complexes
| Chelating Ligand Type | Example Ligand | Effect on Cerium(IV) Complex |
|---|---|---|
| β-diketonates | 2,2,6,6-tetramethyl-3,5-heptanedionate (thd) | Forms stable and volatile complexes suitable for MOCVD. |
| Donor-functionalized alkoxides | 1-methoxy-2-methylpropan-2-olate (mmp) | Forms a five-membered chelate ring, enhancing stability. researchgate.net |
| Triamidoamines | [N(CH2CH2NSiMe2But)3]3- | Exceptional stabilization of the Ce(IV) oxidation state due to high Lewis acidity at the metal center. warwick.ac.uk |
Preparation of Heterometallic Alkoxide Precursors
The co-synthesis of this compound with other metal alkoxides provides a versatile route to produce homogeneous mixed-metal oxide materials. This approach allows for the formation of bimetallic or multimetallic complexes where the metals are linked through oxo or alkoxo bridges at the molecular level.
A notable method for the preparation of Ce-Ti mixed oxides involves the reaction of a cerium(III) chloride alcoholic complex with titanium(IV) isopropoxide in a benzene solvent. This chemical route leads to the formation of a Ce(IV)/Ti(IV) oxochloroalkoxide precursor. scielo.brresearchgate.net The synthesis is performed under an inert argon atmosphere to prevent unwanted hydrolysis. The interaction between the dehydrated cerium chloride and titanium(IV) isopropoxide is evidenced by a color change in the solution and the partial dissolution of the cerium complex. scielo.br
The resulting precursor, identified as Ce₅Ti₁₅Cl₁₆O₃₀(iOPr)₄(OH-Et)₁₅, can be thermally treated to yield a fine mixture of CeO₂ and TiO₂. scielo.brresearchgate.net The thermal decomposition of this single-source precursor ensures an intimate mixing of the constituent oxides. Well-crystallized phases of cubic cerianite and tetragonal rutile are obtained after heat treatment at 1000°C for 36 hours. scielo.br
Table 1: Synthesis Parameters for Ce(IV)/Ti(IV) Oxochloroalkoxide Precursor
| Parameter | Value |
| Cerium Precursor | Cerium(III) chloride alcoholic complex |
| Titanium Precursor | Titanium(IV) isopropoxide |
| Solvent | Benzene |
| Atmosphere | Argon |
| Product | Ce₅Ti₁₅Cl₁₆O₃₀(iOPr)₄(OH-Et)₁₅ |
The integration of zirconium(IV) isopropoxide with cerium precursors is a key step in the synthesis of Ce-Zr mixed oxides, which are technologically important materials. While direct co-synthesis with this compound is a viable strategy, other methods often involve the use of different cerium salts with zirconium(IV) isopropoxide or its derivatives. For instance, Ce-Zr mixed oxides can be prepared using the Pechini method, where cerium(III) nitrate and zirconium oxynitrate are used as metal precursors. mdpi.com
The synthesis of zirconium(IV) isopropoxide itself can be achieved through various methods, such as the reaction of zirconium tetrachloride with isopropanol in the presence of a base like ammonia (B1221849). nih.govrsc.org The purified zirconium(IV) isopropoxide, often as a Zr(OⁱPr)₄·ⁱPrOH complex, can then be used in subsequent reactions. nih.gov The combination of cerium and zirconium alkoxides in a common solvent, followed by controlled hydrolysis and condensation, can lead to the formation of homogeneous Ce-Zr mixed oxides. The properties of the final material are highly dependent on the Ce/Zr ratio. mdpi.com
Table 2: Common Precursors for Ce-Zr Mixed Oxides
| Metal | Precursor Example |
| Cerium | Cerium(III) nitrate hexahydrate |
| Zirconium | Zirconium(IV) oxynitrate hydrate (B1144303) |
Control over Molecular Structure in Synthesis
The molecular structure of this compound in solution and the formation of polynuclear clusters are highly influenced by the synthetic conditions. Controlling these factors is crucial for tailoring the properties of the resulting materials.
The aggregation state of this compound in solution is significantly affected by the presence of water and the pH of the medium. A two-step sol-gel process using this compound in isopropanol demonstrates this influence. researchgate.net In the initial step, ultrasonic radiation is used to disperse the this compound, leading to limited hydrolysis and the formation of a stable dispersant gel. researchgate.net
The subsequent step involves mixing this dispersion with either a neutral solution (water-isopropanol) or a basic solution (aqueous ammonium hydroxide-isopropanol) to achieve complete hydrolysis. researchgate.net The use of a basic medium for hydrolysis results in materials with a higher mesoporous surface area and a more aggregated morphology compared to those produced in a neutral medium. researchgate.net This increased aggregation in basic conditions is believed to contribute to the preservation of surface area and porosity in the final calcined material. researchgate.net
Table 3: Effect of Hydrolysis Conditions on Ceria Aggregates
| Hydrolysis Condition | Resultant Morphology |
| Neutral (water-isopropanol) | Less aggregated |
| Basic (aqueous ammonium hydroxide-isopropanol) | Higher aggregation, higher mesoporous area |
Cerium(IV) has a strong tendency to form polynuclear oxo/hydroxo clusters, which are often stabilized by various ligands. While this compound is a precursor, the final cluster structure is often influenced by the presence of other coordinating ligands introduced during synthesis. For instance, reactions of cerium(III) nitrate with carboxylic acids in the presence of a tridentate N,N,N-donor ligand under aerobic conditions can yield hexanuclear cerium(IV) clusters with a Ce₆O₈ core. nih.gov
Similarly, the hydrolysis of acetylacetone-modified cerium isopropoxide can lead to the formation of cerium-oxo clusters. nih.gov The dissolution of a Ce₁₀-oxo cluster in acetonitrile can lead to its transformation into a larger Ce₁₂-oxo cluster, indicating that the solvent and solution conditions play a critical role in the aggregation and structure of these polynuclear species. nih.govnih.gov These studies highlight that while the isopropoxide group can be a starting point, the ultimate formation and structure of polynuclear cerium clusters are often directed by a combination of hydrolysis, oxidation of Ce(III) to Ce(IV) if starting from a Ce(III) precursor, and the coordinating effects of other present ligands. nih.govresearchgate.net
Fundamental Reactivity and Transformation Pathways
Hydrolysis and Condensation Mechanisms
The sol-gel process involving cerium(IV) isopropoxide is initiated by hydrolysis and condensation reactions. The precursor's high reactivity necessitates careful control over reaction conditions to manage the kinetics and guide the formation of desired nanostructures. The general steps involve the hydrolysis of isopropoxide ligands to form hydroxyl groups, followed by condensation reactions (either through water or alcohol elimination) to form Ce-O-Ce oxo bridges, which constitute the backbone of the resulting oxide network.
The choice of solvent and the pH of the reaction medium are critical factors that significantly influence the rates of hydrolysis and condensation of this compound.
Solvent Media : The limited solubility of this compound in common alcoholic solvents like isopropanol (B130326) can be a challenge. researchgate.net To overcome this, ultrasonic radiation is sometimes employed to create a stable dispersion. researchgate.net Short-chain alcohols are often used as they possess low viscosity and high vapor pressure, which is beneficial for creating thin films. utwente.nl Other solvents, such as tetrahydrofuran (B95107) (THF), are also used to dissolve the precursor and polypeptide templates like poly-γ-benzyl-L-glutamate (PBLG) for creating structured materials. psu.edu The solvent can also play a role in the reaction itself; for instance, the hydrolysis of alkoxide precursors increases the concentration of alcohol molecules in the medium, which can disturb the hydrogen bond network of biopolymer templates. psu.edu
pH Level : The pH of the solution, controlled by the addition of an acid or a base, directly impacts the reaction kinetics and the resulting material's properties. In a two-step sol-gel process, after dispersing this compound in isopropanol, the subsequent complete hydrolysis can be carried out in either a neutral medium (water-isopropanol) or a basic one (aqueous ammonium (B1175870) hydroxide-isopropanol). researchgate.net The use of basic or acidic catalysis alters the condensation mechanism. slu.se Acidic conditions tend to promote the formation of linear, chain-like structures, while basic catalysis leads to more highly cross-linked, particulate clusters. slu.se This control over the sol's properties is crucial, as the final structure of the material is closely linked to the gel's structure. oup.com
The amount of water available for hydrolysis is a key parameter in the sol-gel process, directly affecting the transition from a liquid sol to a solid gel and the morphology of the final nanostructure.
Limited hydrolysis can be initiated even by trace amounts of water (<0.05%) present in a solvent like isopropanol, leading to the formation of a stable, translucent, gel-like dispersant. researchgate.netuaeu.ac.ae For the reaction to proceed to completion, a controlled amount of water must be added. researchgate.net The water content has a profound effect on the final texture of the material. psu.edu Studies have shown that increasing the water-to-precursor ratio can lead to a range of structures, from connected macroporous networks to gels with a few macroscopic holes, and even to isolated solid droplets. psu.edu This evolution is characteristic of a spinodal phase separation phenomenon, where the final morphology is determined by the volume of the two separating components (the solvent and the condensing solid phase). psu.edu Therefore, precise control over water content is essential for tailoring the porosity and structure of the resulting ceria materials. oup.com
To control the high reactivity of this compound, modifying agents are often introduced. These agents are typically ligands that can replace one or more isopropoxide groups, thereby altering the precursor's functionality and steric environment.
β-diketonates, such as acetylacetone (B45752) (acac), are common modifying agents. slu.seacs.org These bidentate ligands are generally more bulky than the original alkoxy groups and form stable chelate rings with the cerium atom, which significantly reduces the precursor's susceptibility to hydrolysis. utwente.nlresearchgate.net The degree of modification, often expressed as the molar ratio of the agent to the cerium precursor (e.g., acac/Ce), is a critical parameter. researchgate.net For acetylacetone-modified this compound, low complexation ratios (acac/Ce < 0.15) can still result in precipitation upon hydrolysis, whereas higher ratios allow for the formation of stable colloidal dispersions and gels. researchgate.net
Other modifying agents include various carboxylic acids, which can be used to functionalize the surface of the resulting ceria nanoparticles. psu.edu For example, caprylic acid and 5-phenylvaleric acid have been used to create specific interactions with polymer templates, guiding the assembly of hybrid materials. psu.edu
Thermal Decomposition Pathways and Kinetics
Heating the cerium-containing gel or dried powder obtained from the hydrolysis and condensation steps leads to thermal decomposition of the remaining organic and hydroxyl groups, ultimately yielding crystalline cerium oxide.
Thermogravimetric Analysis (TGA) is a key technique for studying the thermal decomposition process. It measures the change in mass of a sample as a function of temperature, revealing distinct stages of decomposition.
For a ceria precursor powder derived from the hydrolysis of this compound, TGA analysis up to 900°C shows several weight loss events. researchgate.net The decomposition profile can vary depending on the atmosphere (e.g., air or inert nitrogen). researchgate.netresearchgate.net A typical analysis identifies three main regions of weight loss:
Low Temperature (<150°C): The initial weight loss is attributed to the desorption of physically adsorbed water and residual solvent molecules. researchgate.netmdpi.com This stage typically accounts for a few percent of mass loss. researchgate.netmdpi.com
Intermediate Temperature (150-600°C): This region corresponds to the decomposition of organic residues from the isopropoxide and modifying ligands, as well as the dehydroxylation of Ce-OH groups. researchgate.net The rate of weight loss in this stage can be faster in an air atmosphere compared to nitrogen due to oxidative decomposition. researchgate.net
High Temperature (>600°C): A final, smaller weight loss at higher temperatures can be observed, which may correspond to the removal of strongly bound species or the release of oxygen from the ceria lattice itself as Ce⁴⁺ is partially reduced to Ce³⁺. researchgate.netresearchgate.net
The following table summarizes representative TGA data for a ceria precursor (Ceria-N120) derived from this compound.
| Atmosphere | Total Weight Loss (to 900°C) | DTG Peak Temperatures (°C) |
| Nitrogen | 12.43% | 72, 245-371, 694 |
| Air | 12.27% | 73, 221, 750 |
| Data sourced from Khalil et al., 2005. researchgate.netresearchgate.net |
The ultimate product of the thermal decomposition of this compound and its hydrolyzed derivatives is typically cerium(IV) oxide (CeO₂), a technologically important material with applications in catalysis, fuel cells, and sensors. researchgate.netsmolecule.com The process yields CeO₂ nanoparticles, with the final properties, such as crystallite size and surface area, being influenced by the preceding sol-gel conditions and the thermal treatment protocol. smolecule.com
This compound also serves as a precursor for the synthesis of more complex mixed-metal oxides. By co-hydrolyzing or mixing it with other metal precursors, it is possible to create materials with tailored compositions and functionalities.
Mixed-Metal Oxide Glasses: It can be combined with silicon-based precursors to form mixed metal-oxide silsesquioxane glasses. esrf.fr
Doped Ceria: It is used to create solid solutions, such as by incorporating bismuth to form Ce₁₋ₓBiₓO₂₋δ phases. researchgate.net
Composite Catalysts: It can be used in the synthesis of nanocrystalline mixed-oxide powders, such as CuO-CeO₂, via methods like solution combustion synthesis for applications in methane (B114726) oxidation. mdpi.com
Metal-Organic Framework (MOF) Derivatives: It can be used to design novel cerium-based MOFs, which upon pyrolysis yield structured materials like CeO₂ nanoparticles embedded in a nitrogen-doped carbon matrix (CeO₂@NC). mdpi.com
The formation of these mixed-oxide phases often involves heating to high temperatures to ensure the decomposition of all precursors and the crystallization of the desired phase. mdpi.comfishersci.comgoogle.com
Solid-State Thermal Decomposition as a Controlled Synthesis Route
The solid-state thermal decomposition of this compound is a crucial method for the synthesis of ceria (CeO₂) nanoparticles. researchgate.netrsc.org This process involves the controlled heating of the precursor in the solid state, leading to the formation of nanocrystalline ceria. The textural and morphological characteristics of the resulting ceria are highly dependent on the precursor and the calcination conditions. researchgate.net
For instance, ceria nanoparticles can be synthesized from a cerium isopropoxide precursor through a sol-gel type process involving controlled hydrolysis. researchgate.net The thermal treatment of the resulting gel at temperatures ranging from 423 to 1123 K leads to the formation of ceria. researchgate.net The decomposition of the organic components typically occurs between 200 and 350°C, resulting in a nanocrystalline CeO₂ film. researchgate.net The particle size, shape, and crystallinity of the ceria nanoparticles can be tailored by adjusting the thermal decomposition temperature and reaction time. nih.gov For example, increasing the decomposition time can lead to the formation of polycrystalline spherical nanoparticles and eventually single crystalline faceted nanoparticles. nih.gov
The thermal decomposition process can be monitored using techniques like thermogravimetric analysis (TGA), which reveals the temperature ranges at which different decomposition steps occur. The final product, nanocrystalline ceria, exhibits a characteristic fluorite structure. rsc.org
Mechanism of Organic Residue Elimination during Pyrolysis
During the pyrolysis of this compound to form ceria, the elimination of organic residues is a critical step that influences the purity and properties of the final material. The pyrolysis process, which takes place at elevated temperatures, involves the decomposition of the isopropoxide ligands. researchgate.net
The mechanism of organic residue elimination involves the breaking of Ce-O and C-O bonds within the precursor molecule. The isopropoxide groups are converted into volatile organic compounds that are subsequently removed. The oxidative nature of ceria itself can aid in the removal of organic impurities. uaeu.ac.ae The process is designed to leave behind a solid residue of cerium oxide. researchgate.net
In some methods, the pyrolysis is carried out in an inert atmosphere to control the decomposition process. researchgate.net The completeness of the organic removal is crucial, as residual carbon can affect the properties of the ceria. Infrared spectroscopy can be used to monitor the disappearance of vibrational modes associated with the organic ligands, indicating the completion of the decomposition. researchgate.net The final inorganic film is composed of solid, nanocrystalline CeO₂. google.com
Redox Chemistry and Oxidation State Stability
Photoreduction Phenomena in this compound Systems
This compound systems exhibit interesting photoreduction phenomena. When irradiated with visible light, cerium(IV) in complexes like Ce₂(OⁱPr)₈(ⁱPrOH)₂ can be reduced to cerium(III). electronicsandbooks.comosti.gov This photoredox reaction is not thermally induced and specifically requires the presence of a hydrogen atom on the carbon alpha to the alkoxide oxygen. osti.gov
The photoreduction leads to the formation of mixed-valence compounds. For example, the irradiation of Ce₂(OⁱPr)₈(ⁱPrOH)₂ yields the mixed-valence cluster Ce₄O(OⁱPr)₁₃(ⁱPrOH). electronicsandbooks.comosti.gov This resulting compound contains one Ce(III) ion and three Ce(IV) ions. electronicsandbooks.com The mechanism is thought to involve the photochemical homolysis of the Ce-O bond, followed by hydrogen transfer from a geminate alkoxy radical, ultimately leading to the formation of Ce(III) and H₂. electronicsandbooks.com
Magnetic susceptibility and EPR studies confirm the paramagnetic nature of the resulting mixed-valence compounds, consistent with the presence of Ce(III). osti.gov
Ligand Field Effects on Cerium(IV/III) Redox Potentials
The redox potential of the Ce(IV)/Ce(III) couple is significantly influenced by the ligand field around the cerium ion. The stability of the +4 oxidation state is enhanced by strongly donating ligands. chemrxiv.org The coordination environment, including the type and arrangement of ligands, plays a crucial role in tuning the redox properties of cerium complexes. researchgate.net
Strong σ- and π-donating ligands, such as phenoxides, can lower the reduction potential of the Ce(IV) center. researchgate.net This stabilization of the tetravalent state is attributed to the π-interaction between the Ce(IV) ion and the ligand. researchgate.net Computational studies, such as density functional theory (DFT), have shown a correlation between the HOMO energy stabilization and the electron donor-acceptor characteristics of the ligand substituents. researchgate.net
By systematically modifying the ligand framework, the Ce(IV/III) reduction potential can be shifted over a wide range. chemrxiv.org This tunability is essential for designing cerium complexes with specific redox properties for applications in catalysis and materials science. researchgate.netchemrxiv.org
Solution-Phase Equilibria and Ligand Redistribution
Dynamics of Ligand Exchange in Solution
In solution, this compound and related alkoxide complexes can undergo dynamic ligand exchange processes. acs.orgpsu.edu These exchanges can involve the redistribution of ligands and cations, influencing the reactivity and the nature of the species present in solution. researchgate.netnih.gov
The rates of ligand exchange in lanthanide complexes are generally faster than those in transition metal systems due to the more ionic nature of the metal-ligand bonds. nih.gov However, the use of bulky or multidentate ligands can control these exchange rates. nih.gov
Impact on Precursor Homogeneity and Material Properties
The homogeneity of this compound as a precursor is a critical factor that significantly influences the properties of the final cerium-based materials. The distribution and interaction of the precursor at the molecular level during the initial stages of synthesis directly translate to the macroscopic characteristics of the resulting materials, such as particle size, surface area, and thermal stability.
The sol-gel process, a common method for synthesizing ceria (CeO₂) from this compound, relies on controlled hydrolysis and condensation reactions. The uniformity of the precursor in the reaction medium is paramount for achieving a homogeneous nucleation and growth process, which in turn dictates the final material's properties. However, the limited solubility of cerium alkoxides in alcoholic media can pose a challenge to achieving this homogeneity. researchgate.net To overcome this, techniques such as ultrasonic radiation have been employed to disperse this compound in isopropanol, leading to a stable dispersant gel phase through limited hydrolysis. researchgate.net
The choice of the reaction medium further impacts the homogeneity and subsequent material characteristics. For instance, in a two-step sol-gel process, completing the hydrolysis of the ultrasonically dispersed this compound in either a neutral (water-isopropanol) or basic (aqueous ammonium hydroxide-isopropanol) solution results in ceria with different properties. researchgate.net The use of a basic medium has been shown to yield materials with smaller particle sizes, higher mesoporous area, and a more aggregated morphology. researchgate.net This enhanced aggregation is credited with the preservation of surface area and porosity in the calcined materials. researchgate.net
When this compound is used as a precursor for composite materials, such as ceria/silica (B1680970), the homogeneity of the precursor mixture is crucial for achieving a uniform dispersion of ceria on the silica support. uaeu.ac.ae Studies have compared the use of a pre-hydrolyzed this compound gel with an aqueous solution of ceric ammonium nitrate (B79036) as precursors for ceria/silica composites. uaeu.ac.aeuaeu.ac.ae The results indicated that the ceric ammonium nitrate precursor led to better ceria dispersion and the formation of mesoporous composite materials. uaeu.ac.aeuaeu.ac.ae This highlights that while this compound is a valuable precursor, the method of its application and the homogeneity achieved are key determinants of the final composite's properties. uaeu.ac.ae
The inherent nature of this compound provides a level of control over the hydrolysis and condensation rates, which helps in avoiding the abrupt and non-homogeneous precipitation often seen with inorganic salt precursors. scirp.orgscirp.org This control is beneficial for achieving a more uniform material. Furthermore, the use of modifying agents, such as β-diketonates, can enhance the homogeneity at a molecular level by forming mixed-metal species, which is particularly important in the synthesis of multi-component oxides. koreascience.kr
The following table summarizes the impact of precursor homogeneity, influenced by different preparation conditions using this compound, on the properties of the resulting ceria materials.
| Preparation Condition | Resulting Material Properties | Reference |
| Ultrasonic dispersion of Ce(IV) isopropoxide in isopropanol followed by hydrolysis in a neutral medium. | Porous textural aggregates with a specific surface area of 33.1 m²/g after calcination at 650°C. | researchgate.netuaeu.ac.ae |
| Ultrasonic dispersion of Ce(IV) isopropoxide in isopropanol followed by hydrolysis in a basic medium. | Smaller particle size, higher mesoporous area, and a specific surface area of 44.2 m²/g after calcination at 650°C. | researchgate.netuaeu.ac.ae |
| Pre-hydrolyzed Ce(IV) isopropoxide gel mixed with silica sols. | Resulted in less uniform ceria dispersion compared to ceric ammonium nitrate precursor. | uaeu.ac.aeuaeu.ac.ae |
In the synthesis of gadolinia-doped ceria (GDC), the homogeneity of the mixed alkoxide precursors is critical. Using gadolinium(III) isopropoxide along with this compound for the sol-gel synthesis of GDC resulted in a material with crystallinity five to six times stronger than when gadolinium(III) nitrate hydrate (B1144303) was used as the doping agent. hilarispublisher.com This demonstrates that maintaining a homogeneous alkoxide system is crucial for achieving highly crystalline and dense ceramic layers at lower temperatures. hilarispublisher.com
Advanced Characterization and Spectroscopic Probing
Vibrational Spectroscopy for Ligand Coordination and Structural Insight
Vibrational spectroscopy serves as a fundamental tool for probing the chemical bonds within Cerium(IV) isopropoxide and the structure of its oxide derivatives.
FTIR spectroscopy provides valuable information on the chemical bonding within Cerium(IV) complexes by identifying the characteristic vibrational frequencies of their functional groups. Analysis of cerium-based materials often shows a prominent absorption band attributed to the Ce-O stretching mode. researchgate.net For cerium dioxide nanoparticles, which can be formed from the hydrolysis of precursors like this compound, this band typically appears around 510 cm⁻¹. researchgate.net Other studies have identified Ce-O stretching vibrations at approximately 800 cm⁻¹. semanticscholar.org
In addition to the core metal-oxygen bond, the spectrum of this compound would also display vibrations characteristic of the isopropoxide ligands, including C-H stretching and bending modes, as well as C-O stretching vibrations. The characterization of related volatile Cerium(IV) hexafluoroisopropoxide complexes has also been successfully performed using FTIR, confirming the utility of this technique for verifying the ligand environment around the cerium center. rsc.org
Table 1: Key FTIR Vibrational Bands for Cerium Oxide Derived from Cerium(IV) Precursors
| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |
|---|---|---|
| Ce-O Stretch | ~510 | researchgate.net |
| Ce-O Stretch | ~800 | semanticscholar.org |
| O-H Bending (adsorbed H₂O) | ~1630 | researchgate.net |
| O-H Stretching (adsorbed H₂O) | ~3400 | researchgate.net |
While Raman spectroscopy can be used to study the precursor itself, it is particularly powerful for characterizing the structure of cerium oxide (ceria, CeO₂) formed from the hydrolysis and calcination of this compound. The Raman spectrum of crystalline CeO₂ is dominated by a strong peak located at approximately 460 cm⁻¹. researchgate.net This peak is assigned to the F₂g symmetric breathing mode of the oxygen atoms around the cerium ions within the cubic fluorite lattice. researchgate.net
The position and broadening of this F₂g mode are highly sensitive to the crystalline quality, particle size, and presence of defects in the ceria structure. Additionally, a weaker band observed around 600 cm⁻¹ is attributed to oxygen vacancies or defect sites within the ceria lattice. researchgate.net The intensity ratio of the defect band to the main F₂g band (I_D / I_F2g) can provide a qualitative measure of the concentration of these oxygen vacancies, which are critical to the catalytic and conductive properties of ceria. researchgate.net
Table 2: Characteristic Raman Peaks for Cerium Oxide (Ceria)
| Raman Mode | Wavenumber (cm⁻¹) | Description | Reference |
|---|---|---|---|
| F₂g | ~460 | Symmetric breathing mode of oxygen atoms in the fluorite lattice | researchgate.net |
| Defect Band | ~600 | Associated with oxygen vacancies and defect sites | researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Analysis
NMR spectroscopy is indispensable for characterizing the structure and dynamics of this compound and its derivatives in the solution state.
¹H NMR spectroscopy is used to confirm the presence and structure of the organic ligands attached to the cerium center. For an isopropoxide ligand, one would expect to see a septet for the methine proton (-OCH) and a doublet for the methyl protons (-CH₃). The chemical shifts are significantly influenced by the highly oxidizing Ce(IV) center.
Studies on related cerium(IV) alkoxide complexes show that the protons on the carbon atom bonded to the oxygen (the α-protons) are substantially deshielded. For instance, in a cerium(IV) methoxide (B1231860) complex, the methyl protons appear at 4.98 ppm, while the methylene (B1212753) protons in a trifluoroethoxide complex are found at 5.46 ppm. amazonaws.com The methine proton in a cerium(IV) hexafluoroisopropoxide complex is shifted even further downfield to a multiplet between 5.93 and 6.00 ppm. amazonaws.com This strong deshielding effect is characteristic of the electron-withdrawing nature of the Ce(IV) ion. The technique is also used to confirm that interactions in complex structures, such as [Hpmdien]₂[Ce{OCH(CF₃)₂}₆], are retained in solution. rsc.org
Table 3: ¹H NMR Chemical Shifts for α-Protons in Various Cerium(IV) Alkoxide Complexes
| Compound Fragment | Proton Type | Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|
| [Ce(OCH₃ )Cl₅]⁻ | Methyl (α) | 4.98 | amazonaws.com |
| [Ce(OCH₂ CF₃)Cl₅]⁻ | Methylene (α) | 5.46 | amazonaws.com |
| [Ce(OCH (CF₃)₂)Cl₅]⁻ | Methine (α) | 5.93 - 6.00 | amazonaws.com |
¹³C NMR spectroscopy provides information about the carbon skeleton of the alkoxide ligands. For a typical isopropoxide ligand, signals for the methine carbon (-OCH) and the methyl carbons (-CH₃) would be expected. However, similar to ¹H NMR, the Ce(IV) center significantly influences the chemical shifts.
Direct ¹³C NMR data for this compound is not widely reported, but studies on other Ce(IV) organometallic and carbene complexes reveal an exceptionally strong deshielding of the carbon atom directly bonded to the cerium. nsf.govnih.gov For example, the ipso-carbon in a Ce(IV)-aryl complex exhibits a resonance at 255.6 ppm, which is far downfield from typical aryl carbons. nsf.gov In Ce(IV)-carbene complexes, the carbon atom double-bonded to cerium has been observed at chemical shifts as high as 324.6 ppm and 343.5 ppm. nih.gov This extreme downfield shift is attributed to the high oxidation state of cerium and significant spin-orbit coupling effects. nsf.gov It is therefore anticipated that the methine carbon of the isopropoxide ligand in Ce(IV)(O'Pr)₄ would also be significantly shifted downfield compared to its position in a diamagnetic metal alkoxide.
For derivatives such as Cerium(IV) hexafluoroisopropoxide, ¹⁹F NMR is a crucial and highly sensitive analytical technique. It is used to confirm the incorporation of the fluorinated ligand into the complex and to probe its electronic environment. The synthesis and characterization of various volatile cerium(IV) hexafluoroisopropoxide complexes have relied on ¹⁹F NMR to verify their structure and stability. rsc.org The chemical shifts and coupling patterns in the ¹⁹F NMR spectrum provide a unique fingerprint for these compounds and can be used to study ligand exchange processes and interactions in solution. rsc.org
Investigation of Solution Interactions and Association
Understanding the behavior of this compound in solution is crucial for controlling the properties of the final materials. Studies have investigated the interactions and association of this compound in various solvents. The electrochemical behavior of Ce(IV) complexes, for instance, has been studied in n-tributylphosphate (TBP) as a model for understanding its interactions in organic extractants. These investigations show that Ce(IV) complexes exhibit a reversible electrochemical reduction wave, indicating specific interactions with the solvent and other species present in the solution. The presence of degradation products like hydrodibutyl phosphate (B84403) (HDBP) can lead to the formation of new complexes, altering the electrochemical response. researchgate.net
Furthermore, time-resolved spectroscopic techniques have been employed to study the reduction of Ce(IV) to Ce(III) in ethanolic solutions. researchgate.net These studies provide insights into the ligand exchange processes and the evolution of different cerium species over time. The combination of Quick-X-ray Absorption Near Edge Structure (Quick-XANES), UV-Vis, and Raman spectroscopies allows for a detailed in-situ analysis of the reaction mechanisms. researchgate.net This multi-technique approach reveals the continuous release of ligands from the initial Ce(IV) species, ultimately leading to the formation of trivalent cerium coordinated with solvent molecules. researchgate.net
X-ray Diffraction (XRD) for Crystallographic and Phase Analysis
X-ray diffraction is a fundamental technique for analyzing the crystalline structure of materials. It has been extensively used to characterize materials derived from this compound.
Powder XRD for Identification of Crystalline Phases in Derived Materials
Powder X-ray Diffraction (PXRD) is instrumental in identifying the crystalline phases of materials synthesized from this compound, which are often in powder form. For instance, cerium oxide (CeO₂) nanoparticles derived from this precursor consistently show a cubic fluorite crystal structure. researchgate.netresearchgate.netmdpi.com The diffraction peaks observed in the XRD patterns correspond to specific lattice planes of the CeO₂ crystal structure, confirming the phase purity of the synthesized nanoparticles. researchgate.netmdpi.com The average crystallite size of these nanoparticles can also be estimated from the broadening of the XRD peaks using the Scherrer equation. mdpi.comjos.ac.cn Studies have reported the synthesis of CeO₂ nanoparticles with average crystallite sizes below 10 nm. researchgate.net
The table below summarizes representative XRD data for cerium oxide nanoparticles derived from cerium precursors.
| Miller Indices (hkl) | 2θ (degrees) |
| (111) | ~28.5 |
| (200) | ~33.1 |
| (220) | ~47.5 |
| (311) | ~56.3 |
| (222) | ~59.1 |
| (400) | ~69.4 |
| (331) | ~76.7 |
| (420) | ~79.1 |
| Data compiled from multiple sources. researchgate.netmdpi.com |
Electron Microscopy for Morphological and Textural Characterization
Electron microscopy techniques are essential for visualizing the morphology and texture of materials at the micro and nanoscale.
Scanning Electron Microscopy (SEM) for Surface Morphology and Aggregation
Scanning Electron Microscopy (SEM) is widely used to examine the surface morphology and aggregation of materials derived from this compound. SEM images of cerium oxide thin films and nanoparticles reveal details about their surface texture, grain size, and the presence of agglomeration. jos.ac.cnresearchgate.netresearchgate.netresearchgate.netunit.no For example, SEM analysis of CeO₂ thin films can show how annealing temperature affects the surface morphology, leading to changes in grain size and the formation of cracks or particle agglomerates. researchgate.net In the case of nanoparticles, SEM can show that they are often highly agglomerated and uniformly distributed. jos.ac.cn
The following table provides a summary of morphological features observed in materials derived from cerium precursors using SEM.
| Material | Observed Morphological Features |
| CeO₂ Thin Films | Uniformly distributed particles, cracks, particle agglomeration. researchgate.netmdpi.com |
| CeO₂ Nanoparticles | Flower-like nanosheets, highly agglomerated and uniformly distributed particles. jos.ac.cnresearchgate.net |
| CeO₂/Polymer Composites | Symmetrical and homogeneous distribution of particles, reduction of voids. mdpi.com |
Transmission Electron Microscopy (TEM) for Nanoparticle Size and Shape (Implied from nanoparticle studies)
Transmission Electron Microscopy (TEM) provides high-resolution images of nanoparticles, allowing for the determination of their size, shape, and crystal structure. Studies on ceria nanoparticles synthesized from various precursors, which can be extended by implication to those derived from this compound, show that TEM is crucial for characterizing these nanomaterials. TEM investigations have revealed that ceria nanoparticles can be single crystals with shapes such as octahedra or truncated octahedra. bohrium.comresearchgate.net The size of these nanoparticles can be precisely measured from TEM images, with studies reporting the synthesis of particles as small as 2 nm. bohrium.comresearchgate.net High-resolution TEM (HRTEM) can even visualize the crystal lattice fringes, confirming the crystalline nature of the nanoparticles. mdpi.com
The table below presents typical size and shape characteristics of ceria nanoparticles as determined by TEM.
| Nanoparticle Characteristic | Description |
| Size | Ranging from 2 nm to over 20 nm. bohrium.comresearchgate.netresearchgate.net |
| Shape | Single crystals, often octahedral or truncated octahedral, polyhedron crystals. bohrium.comresearchgate.netresearchgate.net |
| Size Distribution | Can be narrow with a standard deviation of less than ±15%. bohrium.comresearchgate.net |
Porosity and Surface Area Analysis
The porosity and surface area of materials derived from this compound are critical parameters that influence their performance in various applications, such as catalysis and adsorption. Nitrogen physisorption is a standard and powerful technique employed to determine these characteristics.
Nitrogen Physisorption for Specific Surface Area and Pore Size Distribution
Nitrogen physisorption analysis is utilized to investigate the specific surface area and pore size distribution of ceria (cerium oxide) produced from the sol-gel processing of this compound. This method involves the adsorption and desorption of nitrogen gas on the material's surface at cryogenic temperatures.
In a notable study, porous ceria aggregates were synthesized from this compound via a two-step sol-gel process. The process involved initial ultrasonic dispersion in isopropanol (B130326) followed by hydrolysis in either a neutral (water-isopropanol) or a basic (aqueous ammonium (B1175870) hydroxide-isopropanol) solution. The resulting materials, after drying and calcination at 650°C, were subjected to nitrogen adsorption analysis to understand their textural properties. researchgate.net
The analysis revealed that the preparation medium significantly affects the particle texture and morphology of the final calcined ceria. researchgate.net The specific surface area (SBET) was determined using the Brunauer-Emmett-Teller (BET) equation. researchgate.net The pore size distribution was generated from the adsorption branches of the isotherms using the Barrett-Joyner-Halenda (BJH) analysis. researchgate.net Furthermore, microporosity was assessed using the Harkins-Jura correlation for a t-plot, allowing for the calculation of the micropore surface area (Smic). researchgate.net
The key findings from the nitrogen physisorption analysis of ceria aggregates derived from this compound under different hydrolysis conditions are summarized below. The material prepared in a basic medium exhibited a larger specific surface area and a higher mesoporous area compared to the one prepared in a neutral medium. researchgate.net This was attributed to a more aggregated morphology which helped in the preservation of surface area and porosity after calcination. researchgate.net
Table 1: Textural Properties of Calcined Ceria Derived from this compound
| Preparation Medium | Specific Surface Area (SBET) (m²/g) |
|---|---|
| Neutral | 33.1 |
| Basic | 44.2 |
Data sourced from a study on porous ceria aggregates formed via a sol-gel process of this compound. researchgate.net
The investigation into the porosity showed that both materials were mesoporous. The calculation of surface areas from the t-plots (St) and the subsequent determination of the micropore surface area (Smic = SBET - St) provided deeper insight into the pore structure. researchgate.net
Table 2: Detailed Porosity Analysis of Calcined Ceria
| Preparation Medium | SBET (m²/g) | St (m²/g) | Smic (m²/g) |
|---|---|---|---|
| Neutral | 33.1 | 30.8 | 2.3 |
| Basic | 44.2 | 41.5 | 2.7 |
This table presents a detailed breakdown of the surface area characteristics for ceria synthesized in neutral and basic media. researchgate.net
These research findings demonstrate that by controlling the hydrolysis conditions during the sol-gel synthesis of ceria from this compound, it is possible to tailor the material's specific surface area and pore characteristics.
Role As a Precursor in Materials Science and Engineering
Synthesis of Cerium Oxide (CeO₂) Nanomaterials
The use of cerium(IV) isopropoxide is central to the production of high-purity cerium oxide nanoparticles. The hydrolysis of this alkoxide precursor leads to the formation of cerium oxide and isopropanol (B130326), a reaction that can be carefully controlled to manipulate the final properties of the nanomaterials. cymitquimica.com
Controlled precipitation and sol-gel processes are dominant methods for synthesizing CeO₂ nanoparticles from this compound. mocedes.orgscielo.org.mxnih.gov The sol-gel method involves the hydrolysis and condensation of the precursor in a solvent, often an alcohol, to form a "sol" of colloidal particles. materialsopenresearch.org Further processing of this sol leads to a gel-like network, which upon drying and calcination yields the final oxide nanoparticles. mocedes.orgmdpi.com
In a typical sol-gel synthesis, this compound is dissolved in an organic solvent. The controlled addition of water initiates hydrolysis, forming Ce-OH species, which then undergo condensation to form Ce-O-Ce bridges, the backbone of the ceria network. cymitquimica.com The reaction can be influenced by catalysts, temperature, and pH to control the rate of hydrolysis and condensation, thereby influencing particle size and morphology. nih.gov
Controlled precipitation is another effective route where the precursor solution is treated to exceed the solubility limit, causing the nanoparticles to precipitate out of the solution. scielo.org.mxsadrn.com The characteristics of the resulting nanoparticles are highly dependent on factors such as precursor concentration, temperature, and the choice of precipitating agent. nih.gov
This compound is instrumental in creating porous ceria aggregates and mesoporous structures, which are highly valued for applications in catalysis and sensing due to their high surface area. researchgate.netunipd.itrsc.org A two-step sol-gel process can be employed to produce submicron-sized porous ceria aggregates. researchgate.net This process involves an initial ultrasonically dispersed phase of this compound in isopropanol, where limited hydrolysis occurs, followed by complete hydrolysis upon mixing with a neutral or basic solution. researchgate.net
The use of templates, such as surfactants or block copolymers, in conjunction with the sol-gel method allows for the creation of highly ordered mesoporous structures. mdpi.com The template directs the assembly of the ceria nanoparticles, and its subsequent removal through calcination leaves behind a porous framework. researchgate.net The textural properties of these materials, including pore size and surface area, can be tailored by carefully selecting the template and synthesis conditions. mdpi.com
Table 1: Comparison of Synthesis Methods for Porous Ceria
| Method | Precursor | Key Features | Resultant Structure |
|---|---|---|---|
| Two-Step Sol-Gel | This compound | Ultrasonic dispersion followed by hydrolysis | Submicron porous aggregates researchgate.net |
| Template-Assisted Sol-Gel | This compound | Use of structure-directing agents (e.g., surfactants) | Ordered mesoporous structures mdpi.com |
The properties of the resulting CeO₂ nanoparticles are profoundly influenced by both the purity of the this compound precursor and the specific reaction conditions employed during synthesis. mocedes.org High-purity precursors are essential for obtaining nanoparticles with predictable and reproducible characteristics, as impurities can act as nucleation sites or interfere with crystal growth, leading to variations in size, shape, and catalytic activity.
Key reaction parameters that dictate the final nanoparticle properties include:
Temperature: Higher reaction temperatures generally lead to faster nucleation and the formation of a larger number of smaller nuclei, resulting in smaller final particle sizes. nih.gov Calcination temperature also plays a crucial role; increasing this temperature typically leads to an increase in crystallite size. core.ac.uk
pH: The pH of the synthesis mixture affects the hydrolysis and condensation rates of the precursor. nih.gov It can be adjusted to control the particle size and the surface charge of the nanoparticles.
Precursor Concentration: The concentration of this compound in the solution directly influences the size and morphology of the resulting nanoparticles. nih.gov
Stirring Rate and Reaction Time: These parameters affect the homogeneity of the reaction mixture and the growth kinetics of the nanoparticles. nih.gov
By carefully controlling these factors, researchers can tune the crystallite size, surface area, and defect concentration of the CeO₂ nanoparticles, thereby optimizing their performance for specific applications.
Table 2: Effect of Reaction Conditions on CeO₂ Nanoparticle Properties
| Parameter | Effect on Nanoparticle Properties |
|---|---|
| Increasing Reaction Temperature | Generally leads to smaller particle sizes due to faster nucleation. nih.gov |
| Increasing Calcination Temperature | Typically results in increased crystallite size. core.ac.uk |
| pH of Solution | Influences hydrolysis/condensation rates, affecting particle size and surface charge. nih.gov |
Thin Film Deposition Techniques
This compound is a valuable precursor for the deposition of cerium oxide thin films, which have applications in optics, electronics, and protective coatings. cymitquimica.com The sol-gel method is a prominent technique for creating these films, offering excellent control over film thickness and uniformity.
The sol-gel process for thin film deposition begins with the preparation of a stable precursor solution, or "sol," from this compound. materialsopenresearch.orgresearchgate.netmdpi.com This sol is then applied to a substrate using various coating techniques. The subsequent heat treatment (annealing) of the coated substrate removes organic residues and promotes the crystallization of the cerium oxide film. researchgate.net The properties of the final film, such as its crystallinity, morphology, and optical characteristics, are highly dependent on the composition of the sol and the annealing conditions. researchgate.net
Spin coating and dip coating are two widely used methodologies for applying the sol-gel solution to a substrate to form CeO₂ thin films. materialsopenresearch.orgmdpi.com
Spin Coating: In this technique, the substrate is rotated at high speed while the precursor sol is dispensed onto its center. Centrifugal force spreads the sol evenly across the surface, and the excess is spun off. The resulting film thickness is determined by the viscosity of the sol and the speed and duration of the spinning process. researchgate.netresearchgate.net This method is known for producing highly uniform films.
Dip Coating: This method involves immersing the substrate into the precursor sol and then withdrawing it at a constant, controlled speed. A thin layer of the sol adheres to the substrate, and its thickness is governed by the withdrawal speed, the viscosity of the sol, and the solid content of the solution. sci-hub.st After withdrawal, the solvent evaporates, leaving a gel-like film that is subsequently heat-treated.
Both techniques allow for the fabrication of high-quality, nanostructured CeO₂ films with desirable properties for various technological applications. mdpi.comsci-hub.st
Sol-Gel Derived CeO₂ Thin Films
Effect of Post-Annealing on Film Microstructure
Post-annealing treatment is a critical step in thin film fabrication, significantly influencing the final microstructure and properties of materials derived from this compound and related precursors. The annealing process, typically carried out at temperatures ranging from 200 to 900 °C, provides the necessary thermal energy to promote crystallite growth, reduce defects, and enhance the crystallinity of the cerium oxide (CeO₂) films. mdpi.comresearcher.life
Research has consistently shown that increasing the annealing temperature leads to a corresponding increase in the crystallite size of CeO₂ films. mdpi.comresearcher.liferesearchgate.net For instance, in films prepared by the sol-gel technique, the average crystallite size was observed to increase from approximately 4.7 nm to 15.3 nm as the annealing temperature was raised from 200 °C to 600 °C. mdpi.comresearcher.life This grain growth results in a sharper intensity of X-ray diffraction (XRD) peaks, indicating improved crystalline quality. mdpi.com Concurrently, the increased thermal energy helps to reduce microstrain and dislocation density within the unit cells. mdpi.comresearcher.life
The morphology of the film surface is also significantly modified by post-annealing. At lower temperatures, films may exhibit a smooth and homogeneous surface. researchgate.net As the temperature increases, the enhanced mobility of atoms on the surface leads to the formation of a more granular morphology, with spheroid-shaped crystals developing from nucleation sites. mdpi.comresearchgate.net This can result in denser films with low porosity. mdpi.com
The annealing atmosphere, such as oxygen (O₂) or nitrogen (N₂), can also play a role. A mild annealing in O₂ may not significantly alter film thickness or density but is effective in removing absorbed moisture. nih.gov High-temperature annealing in N₂ can lead to an increase in grain dimensions and may enhance preferential crystal orientation, for example, along the (200) direction. nih.govbeilstein-journals.org However, high temperatures can also induce chemical changes, such as the loss of oxygen, leading to the formation of non-stoichiometric CeO₂₋δ and an increased concentration of Ce³⁺ ions. beilstein-journals.org
The following table summarizes the effect of annealing temperature on the crystallite size of CeO₂ thin films as reported in a study using a sol-gel method.
| Annealing Temperature (°C) | Average Crystallite Size (nm) |
|---|---|
| 200 | 4.71 |
| 300 | 6.22 |
| 400 | 9.85 |
| 500 | 12.77 |
| 600 | 15.33 |
Data sourced from studies on sol-gel prepared CeO₂ thin films. mdpi.comresearcher.life
Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) Precursor Development
The successful deposition of high-quality thin films by Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) is critically dependent on the properties of the metal-organic precursor. For cerium oxide deposition, an ideal precursor must exhibit high volatility and thermal stability to ensure consistent transport to the reactor and prevent premature decomposition. aip.orgumich.edu this compound itself has limitations, which has driven the development of various derivatives with improved characteristics.
A key strategy in precursor design is the modification of the ligand environment around the cerium center. The goal is to create monomeric, coordinatively saturated complexes that are volatile and have low melting points. researchgate.net Alkoxides, β-diketonates, and cyclopentadienyls are common classes of ligands explored for this purpose. aip.orgresearchgate.net
One notable example of a successful derivative is [Ce(mmp)₄], where mmp is 1-methoxy-2-methyl-2-propanolate. This compound is a rare instance of a stable, volatile, and monomeric homoleptic Ce(IV) alkoxide. researchgate.net It has been used to deposit high-purity CeO₂ films with carbon levels below the detection limit by both MOCVD and ALD. researchgate.net The design of such alkoxide-based precursors can, however, be challenging, as some exhibit poor volatility and thermal stability, making them suitable primarily for liquid injection ALD systems. nih.gov
To overcome the limitations of simple alkoxides and traditional β-diketonates (which often have high melting points and poor volatility), researchers have developed heteroleptic precursors and complexes with functionalized ligands. nih.govacs.org For instance, ether-functionalized β-ketoiminato ligands have been used to create a class of volatile, low-melting, fluorine-free lanthanide precursors. researchgate.net The versatility of this ligand system allows for the tuning of volatility and melting point by altering the alkyl substituents on the ligand. researchgate.net Similarly, heteroleptic precursors combining cyclopentadienyl (B1206354) and amidinate ligands, such as Ce(iPrCp)₂(N-iPr-amd), have been synthesized. researchgate.net This particular compound is a room-temperature liquid with good thermal stability, making it an excellent ALD precursor. aip.orgresearchgate.net
The table below compares different classes of cerium precursors developed for CVD and ALD.
| Precursor Class | Example Compound | Key Characteristics | Reference |
|---|---|---|---|
| Alkoxide | Ce(mmp)₄ | Monomeric, volatile, stable; produces high-purity films. | aip.orgresearchgate.net |
| β-Diketonate | Ce(thd)₄ | Often have high melting points and poor volatility; can lead to impurities. | aip.orgnih.gov |
| β-Ketoiminate | Ce(miki)₃ | Volatile, low-melting, fluorine-free; allows for low-temperature growth. | researchgate.net |
| Heteroleptic (Cp/Amidinate) | Ce(iPrCp)₂(N-iPr-amd) | Room-temperature liquid, good thermal stability, high growth rate. | aip.orgresearchgate.net |
Atomic Layer Deposition (ALD) is a sophisticated thin-film deposition technique renowned for its ability to grow uniform, conformal, and pinhole-free films with atomic-level precision. aip.orgaip.org The foundation of ALD lies in the principle of sequential, self-limiting surface reactions. avs.orgumn.eduresearchgate.net This self-limiting nature is the defining characteristic that distinguishes ALD from conventional CVD. avs.org
The ALD process consists of cycles, with each cycle typically involving four steps:
Precursor Pulse: A pulse of the gaseous precursor, such as a volatile this compound derivative, is introduced into the reactor. The precursor molecules chemisorb onto the substrate surface. This reaction is self-limiting because the precursor will only react with the available active sites on the surface. Once all sites are occupied, the surface becomes passivated, and no further precursor molecules can adsorb. umn.eduresearchgate.net
Purge: Excess, unreacted precursor molecules and any gaseous byproducts are removed from the chamber by an inert gas purge.
Co-reactant Pulse: A second precursor, or co-reactant (e.g., water vapor or ozone), is pulsed into the chamber. It reacts with the chemisorbed precursor layer on the surface to form the desired material (e.g., CeO₂) and surface functional groups for the next cycle. This reaction is also self-limiting.
Purge: The excess co-reactant and gaseous byproducts from the second reaction are purged from the chamber.
This complete cycle results in the deposition of approximately one monolayer of the material. researchgate.net The self-saturating nature of each half-reaction ensures that the growth per cycle (GPC) is constant within a specific temperature range known as the "ALD window." aip.orgaip.org For example, using the Ce(iPrCp)₂(N-iPr-amd) precursor with water as the co-reactant, a constant GPC of 1.9 Å/cycle was achieved over a broad temperature window of 165–285 °C. aip.orgresearchgate.net The self-limiting mechanism allows for exceptional thickness control simply by varying the number of ALD cycles, making it possible to deposit films on complex, high-aspect-ratio structures with excellent conformality. aip.orgresearchgate.net
Preparation of Mixed Metal Oxide Systems
Cerium-Titanium Oxide Materials (CeO₂-TiO₂) for Advanced Applications
Mixed metal oxides incorporating cerium and titanium (CeO₂-TiO₂) have garnered significant interest due to their synergistic properties, which are beneficial for a range of advanced applications including catalysis, photoanodes in dye-sensitized solar cells, and chemical mechanical polishing (CMP). google.comkfupm.edu.saacs.org The preparation of these materials often involves co-synthesis methods that ensure a homogeneous distribution of the constituent metal ions at the nanoscale.
Alkoxide precursors like this compound and titanium isopropoxide are highly suitable for these syntheses, particularly through sol-gel or hydrothermal routes. google.comthescipub.com In a typical sol-gel process, the metal alkoxides are co-hydrolyzed in a controlled manner, often in an alcoholic solvent with a catalyst. thescipub.com This leads to the formation of a mixed metal-oxo-hydroxide gel, which upon drying and calcination, transforms into the desired CeO₂-TiO₂ mixed oxide. The composition of the final material can be precisely tailored by controlling the stoichiometry of the initial precursors. acs.org
The introduction of cerium into the titanium dioxide lattice (or vice versa) can significantly alter the structural and electronic properties of the material. Incorporating Ce into TiO₂ can distort the crystal structure, enhance the surface oxygen deficiency, and increase the reducibility of the mixed oxide. acs.org Similarly, incorporating Ti into the CeO₂ lattice can also modify its properties. These structural modifications are key to the enhanced performance of CeO₂-TiO₂ materials. For instance, in catalysis, the improved redox properties and oxygen storage capacity are highly advantageous. acs.org In dye-sensitized solar cells, CeO₂ nanoparticles mixed with TiO₂ have been shown to reduce charge recombination loss and improve photo-absorption, leading to enhanced power conversion efficiency. kfupm.edu.sa
Hydrothermal synthesis is another effective method, where a suspension containing sources of cerium and titanium is treated at elevated temperatures (e.g., 70 to 500°C). google.com This process can yield composite oxide particles with specific crystal shapes, where titanium ions (Ti⁴⁺) substitute for cerium ions within the CeO₂ crystal lattice. google.com
Integration into Multi-Component Nanocomposites
This compound serves as a valuable precursor for integrating ceria into multi-component nanocomposites, creating materials with tailored properties for specific applications, particularly in catalysis. By combining ceria with other metal oxides such as alumina (B75360) (Al₂O₃) or zirconia (ZrO₂), it is possible to produce nanocomposites with high thermal stability, enhanced surface area, and improved catalytic activity. researchgate.netmdpi.com
One common approach for preparing these nanocomposites is the mixing of precursor gels. For example, mesoporous ceria/alumina (CeO₂/Al₂O₃) composites can be synthesized by mixing a ceria gel (formed from a cerium salt) with an alumina gel (formed from the hydrolysis of an aluminum alkoxide like aluminum tri-isopropoxide). researchgate.net The resulting mixed gel is then dried and calcined. This method allows for the creation of materials with non-aggregated, nano-sized ceria dispersions within the alumina matrix, leading to thermally stable textures and high surface areas. researchgate.net
Atomic Layer Deposition (ALD) offers another sophisticated route for creating multi-component nanocomposites with precise control. By using a cerium precursor, thin films of CeO₂ can be deposited onto a substrate powder, such as ZrO₂. mdpi.com This technique has been shown to stabilize the surface area of the zirconia powder after high-temperature calcination and to suppress undesirable phase transitions (e.g., tetragonal-to-monoclinic). mdpi.com When these CeO₂-modified materials are used as supports for noble metal catalysts like palladium (Pd), significant enhancement in catalytic rates for reactions like CO oxidation can be achieved due to the strong interactions between the metal and the ceria coating. mdpi.com
The integration of ceria into these composites leverages its unique properties, such as its high oxygen storage capacity and the ability to cycle between Ce³⁺ and Ce⁴⁺ oxidation states. acs.orgrsc.org These characteristics are crucial for applications in three-way catalysts for automotive exhaust treatment and in the total oxidation of volatile organic compounds (VOCs). cardiff.ac.uk
Applications in Advanced Coatings and Protective Layers
This compound is instrumental in fabricating advanced ceramic coatings with superior protective properties. The compound undergoes chemical transformation to form cerium(IV) oxide, a material known for its stability and corrosion resistance.
The primary method for creating stable cerium(IV) oxide coatings from this compound is the sol-gel technique. cymitquimica.com This process involves the controlled hydrolysis and condensation of the precursor in a solvent system. The isopropoxide groups react with water, leading to the formation of a "sol," which is a colloidal suspension of solid particles in a liquid. Further processing, including aging and drying, transforms the sol into a "gel," a solid network encapsulating the liquid phase. A final thermal treatment, known as calcination, removes organic residues and densifies the material, resulting in a stable, crystalline cerium(IV) oxide coating. stumejournals.com
The sol-gel process allows for precise control over the coating's thickness, density, and microstructure, enabling the creation of thin, uniform, and adherent films on various substrates.
Table 1: Key Stages of the Sol-Gel Process for CeO₂ Coating Formation
| Stage | Description | Purpose |
|---|---|---|
| 1. Hydrolysis | This compound reacts with water, replacing isopropoxide groups (-OCH(CH₃)₂) with hydroxyl groups (-OH). | To initiate the formation of reactive cerium hydroxide (B78521) species. |
| 2. Condensation | The hydroxylated cerium species react with each other, eliminating water molecules to form Ce-O-Ce bridges. | To build the inorganic oxide network that forms the basis of the gel. |
| 3. Gelation | The growing network of Ce-O-Ce bonds extends throughout the liquid, resulting in a rigid, porous gel. | To create a solid-state structure from the liquid sol. |
| 4. Calcination | The gel is heated to high temperatures (e.g., 300-900°C). | To remove residual organic compounds and water, and to crystallize the amorphous gel into a dense, stable CeO₂ ceramic coating. stumejournals.com |
Coatings derived from this compound significantly enhance the corrosion protection of metallic substrates, such as aluminum and steel alloys. stumejournals.comsrce.hr The resulting cerium(IV) oxide layer provides protection through two primary mechanisms: acting as a physical barrier and providing active corrosion inhibition. mst.edu
Barrier Protection: The dense, stable CeO₂ coating physically isolates the underlying metal from corrosive environments, such as those containing moisture and chloride ions, thereby preventing the initiation of corrosion. srce.hrmst.edu
Active Corrosion Inhibition: Cerium(IV) oxide is not merely a passive barrier. It possesses a unique redox capability, cycling between the Ce⁴⁺ and Ce³⁺ oxidation states. battelle.orgmdpi.com This property is central to its "self-healing" ability. If the coating is scratched or damaged, exposing the underlying metal, the local electrochemical reactions that initiate corrosion cause a change in pH. In response, cerium species can precipitate as insoluble cerium hydroxides or oxides at these defect sites, effectively blocking the cathodic reaction and stifling further corrosion. mdpi.com This active inhibition is a significant advantage over simple barrier coatings and is a key reason for the interest in cerium-based coatings as environmentally friendlier alternatives to traditional chromate-based systems. srce.hrbattelle.org
Research has demonstrated the effectiveness of ceria coatings through electrochemical testing. For instance, Electrochemical Impedance Spectroscopy (EIS) is used to measure the corrosion resistance of coated metals. srce.hrmdpi.com A higher impedance value, particularly at low frequencies, indicates better corrosion protection.
Table 2: Representative Electrochemical Data for Ceria-Coated Aluminum Alloy | Sample | Corrosion Potential (Ecorr) | Corrosion Current Density (icorr) | Low-Frequency Impedance Modulus (|Z| at 0.01 Hz) | | :--- | :--- | :--- | :--- | | Uncoated Aluminum Alloy | -0.75 V | 5.2 µA/cm² | ~1 x 10³ Ω·cm² | | Ceria-Coated Aluminum Alloy | -0.60 V | 0.1 µA/cm² | ~5 x 10⁴ Ω·cm² |
The data consistently show that ceria-coated alloys exhibit a lower corrosion current and a significantly higher impedance modulus compared to uncoated alloys, confirming the substantial improvement in corrosion resistance. srce.hrnih.goviapchem.org
Catalytic Science and Reaction Engineering
Cerium(IV) Isopropoxide as a Homogeneous Catalyst
The application of this compound in homogeneous catalysis is primarily dictated by the electrophilic nature of the Ce(IV) center. This allows it to activate a variety of organic substrates, facilitating key bond-forming reactions.
The cerium(IV) center in this compound is characterized by its significant Lewis acidity. A Lewis acid is a chemical species that can accept an electron pair from a Lewis base. This property allows the cerium ion to coordinate to electron-rich sites in organic molecules, such as the oxygen atom of a carbonyl group. This coordination polarizes the carbonyl bond, increasing the electrophilicity of the carbonyl carbon and rendering it more susceptible to nucleophilic attack. While specific studies focusing solely on this compound as a Lewis acid catalyst are specialized, the principle is well-established within cerium(IV) chemistry. For instance, cerium(IV) compounds are known to catalyze various organic transformations where Lewis acidity is a key factor, such as in oxidation reactions and carbon-carbon bond formation. nih.gov The isopropoxide ligands can modulate this acidity, influencing the catalyst's solubility, stability, and reactivity in organic solvents.
In the context of stereoselective catalysis, cerium alkoxides have proven to be effective catalysts, particularly in the pinacol (B44631) coupling reaction. This reaction involves the reductive coupling of two carbonyl compounds to form a 1,2-diol. wikipedia.org Research has shown that cerium(III) isopropoxide, often generated in situ or used directly, is a highly effective catalyst for achieving high diastereoselectivity in the pinacol coupling of both aliphatic and aromatic aldehydes. nih.govscispace.com The reaction typically favors the formation of the rac isomer over the meso isomer with good to excellent selectivity. nih.gov While the nominal precursor might be this compound, the active catalytic species in this reductive coupling is understood to be the Ce(III) species, which is formed under the reaction conditions. The cerium(III) catalyst coordinates to the aldehyde substrates, directing the stereochemical outcome of the coupling of the resulting ketyl radicals. nih.govscispace.comd-nb.info
The effectiveness of this catalytic system is highlighted by its ability to couple sterically non-demanding aldehydes, such as hexanal, with high diastereoselectivity—a result that is challenging to achieve with many other catalytic systems. d-nb.info
| Aldehyde Substrate | Cerium Catalyst | Reducing Agent | Yield (%) | Diastereomeric Ratio (rac:meso) |
|---|---|---|---|---|
| Benzaldehyde | Ce(OiPr)₃ | Mg | 85 | 90:10 |
| Benzaldehyde | Ce(OtBu)₃ | Mg | 89 | 93:7 |
| Hexanal | Ce(OiPr)₃ | Mg | 75 | >98:2 |
| Hexanal | Ce(OtBu)₃ | Mg | 82 | >98:2 |
| Cyclohexanecarboxaldehyde | Ce(OtBu)₃ | Mg | 88 | >98:2 |
Derivation of Heterogeneous Catalysts from this compound Precursors
This compound is an excellent precursor for the synthesis of cerium oxide (CeO₂), a cornerstone material in heterogeneous catalysis. researchgate.net Methods such as sol-gel processing, hydrolysis, or thermal decomposition of the isopropoxide allow for the production of high-purity ceria nanoparticles with controlled size, morphology, and surface area. researchgate.netmocedes.org The choice of precursor and synthesis conditions significantly impacts the final properties of the CeO₂ catalyst. ut.ac.irmdpi.com
The catalytic prowess of ceria is fundamentally linked to its redox properties, specifically the facile cycling between the Ce⁴⁺ and Ce³⁺ oxidation states. This ability underpins its most important characteristic: oxygen storage capacity. researchgate.net
Oxygen Storage Capacity (OSC) refers to the ability of ceria to store and release oxygen depending on the ambient conditions. researchgate.net In an oxygen-rich environment, Ce³⁺ can be oxidized to Ce⁴⁺, incorporating oxygen into the lattice. Conversely, in an oxygen-poor (reducing) environment, Ce⁴⁺ is reduced to Ce³⁺, creating oxygen vacancies (missing O²⁻ ions) in the crystal lattice. This dynamic process makes CeO₂ an "oxygen buffer," crucial in applications like three-way catalysts for automotive exhaust treatment. researchgate.netmdpi.com The redox activity and OSC of CeO₂ can be significantly enhanced by creating nanocrystals or by doping with other metal ions, which can promote the formation of oxygen vacancies and improve oxygen mobility. nih.govnih.govsemanticscholar.org
| Dopant (at optimal concentration) | Optimal Doping Level (mol. %) | OSC (mmol H₂/g) | % Increase vs. Undoped CeO₂ |
|---|---|---|---|
| Undoped | N/A | 0.230 | N/A |
| Ytterbium (Yb) | 5 | 0.444 | 93.04 |
| Yttrium (Y) | 4 | 0.387 | 68.26 |
| Samarium (Sm) | 4 | 0.352 | 53.04 |
| Lanthanum (La) | 7 | 0.380 | 65.22 |
Cerium Oxide (CeO₂) as a Redox Catalyst
Selective Catalytic Reduction of NOx (NH₃-SCR)
Selective Catalytic Reduction (SCR) with ammonia (B1221849) (NH₃) as the reducing agent is a highly effective and widely adopted technology for abating nitrogen oxide (NOx) emissions from both stationary and mobile sources. Cerium oxide-based catalysts, often derived from precursors like this compound, are extensively developed for NH₃-SCR reactions because of their excellent redox performance and abundant reserves. The core of ceria's effectiveness lies in its ability to store and release oxygen through the facile Ce⁴⁺/Ce³⁺ redox cycle. While pure ceria shows modest SCR performance, its combination with other metal oxides significantly enhances catalytic activity and broadens the operational temperature window. researchgate.net
Mixed-Metal Oxide Catalysts (e.g., CeO₂-TiO₂)
The combination of cerium oxide with titanium dioxide (CeO₂-TiO₂) has garnered significant attention for creating highly efficient SCR catalysts. nih.gov TiO₂ is an optimal support material due to its strong Lewis acidity and good durability against sulfur dioxide (SO₂), a common poison in exhaust streams. researchgate.net When CeO₂ is dispersed on a TiO₂ support, a strong interaction between the two oxides occurs, which can lead to several benefits:
Enhanced Dispersion: Active cerium components can be uniformly dispersed on the high surface area of TiO₂, increasing the number of available active sites. nih.gov
Improved Redox Properties: The interaction with TiO₂ can enhance the redox performance of ceria. researchgate.netnih.gov
Thermal Stability: Ceria can inhibit the crystalline grain growth of TiO₂ during high-temperature calcination, preserving the catalyst's structure and surface area. researchgate.net
Synergistic Effects: The CeO₂-TiO₂ composite often exhibits superior catalytic activity compared to the individual oxides, a result of the synergistic interactions at the interface of the two materials. researchgate.netacs.org
Mesoporous CeO₂-TiO₂ composite oxides, for instance, demonstrate high surface areas and small particle sizes, leading to enhanced photocatalytic and catalytic activity. researchgate.net The performance of these mixed-metal oxides is heavily dependent on the synthesis method, which dictates the degree of interaction and dispersion. researchgate.netnih.gov
Influence of Preparation Method on Catalytic Performance and Structure
The method used to synthesize cerium-based catalysts, starting from precursors such as this compound, has a profound impact on their final structural properties and catalytic performance. core.ac.uk Common preparation techniques include impregnation, coprecipitation, and the sol-gel method. researchgate.net
Research comparing these methods for CeO₂-TiO₂ catalysts has shown that the sol-gel method often yields the best performance. researchgate.netnih.gov This is attributed to the strong interaction it fosters between CeO₂ and TiO₂, leading to a more homogeneous material with highly dispersed active sites. researchgate.net In contrast, catalysts prepared by impregnation may have weaker interactions and less uniform dispersion. researchgate.net For CeO₂-MoO₃/TiO₂ catalysts, the sol-gel method also resulted in the widest effective temperature window and the best resistance to water (H₂O) and SO₂ poisoning compared to impregnation and coprecipitation methods. core.ac.uk The choice of precursor also matters; ceria prepared from tetravalent cerium salts tends to be more easily reduced than that from trivalent salts, which can enhance catalytic activity in reactions like NO reduction. researchgate.net
| Preparation Method | Key Characteristics | Impact on Catalytic Performance | Reference |
|---|---|---|---|
| Sol-Gel | Forms a strong interaction between CeO₂ and support (e.g., TiO₂). Leads to high dispersion and homogeneity. | Often results in the highest catalytic activity and widest operating temperature window. For CeO₂-TiO₂, NOx conversion of 93-98% at 300-400 °C was achieved. | researchgate.netnih.govcore.ac.uk |
| Impregnation | Weaker interaction between components. May result in less uniform dispersion of the active phase. | Generally shows lower activity compared to sol-gel and coprecipitation methods. | researchgate.net |
| Coprecipitation | Can create well-mixed oxides. Properties are highly dependent on precipitation conditions (e.g., pH, temperature). | Performance can be better than impregnation but is often surpassed by the sol-gel method for creating strong component interactions. | researchgate.netcore.ac.uk |
Mechanistic Insights into Catalytic Processes
Role of Cerium Valence State in Catalytic Cycles
The catalytic activity of ceria is fundamentally linked to the reversible transition between its two primary oxidation states: Ce⁴⁺ and Ce³⁺. This Ce⁴⁺/Ce³⁺ redox couple is central to the oxygen storage capacity (OSC) of ceria-based materials. researchgate.netrsc.org In catalytic cycles, particularly for oxidation and reduction reactions, ceria acts as an oxygen buffer.
Reaction Pathways in Cerium-Catalyzed Organic Synthesis
While cerium oxide derived from this compound is predominantly used in environmental catalysis, it also finds application in organic synthesis, where its redox and acid-base properties are leveraged. Cerium-based catalysts can facilitate a variety of organic transformations, including oxidations, C-C bond formation, and ketonization reactions. acs.orgnih.gov
A plausible reaction pathway for the aerobic oxidation of benzyl (B1604629) alcohol, for instance, involves a photocatalytic cycle. d-nb.info A Ce(III) species reacts with the alcohol and is oxidized by O₂ to a Ce(IV)-alkoxide complex. d-nb.infoosti.gov Photoinduced ligand-to-metal charge transfer (LMCT) then causes the homolytic cleavage of the Ce(IV)-O bond, generating a Ce(III) species and an alkoxy radical, which continues the reaction to form the aldehyde or ketone product. d-nb.infoosti.gov
In other reactions, such as the ketonization of aldehydes, the proposed mechanism involves the initial oxidation of the aldehyde to a carboxylic acid intermediate on the ceria surface, with the consumption of water and production of H₂. acs.org Subsequently, two carboxylic acid molecules undergo ketonization to form the ketone product. acs.org These pathways highlight the versatility of ceria, where the catalyst's surface facilitates intermediate steps through its redox and surface chemistry. acs.org
Influence of Surface Morphology and Structure on Catalytic Activity
The catalytic activity of nanostructured ceria is not only dependent on its composition but is also strongly influenced by its surface morphology and crystal structure. rsc.org Different synthesis methods can produce ceria with controlled shapes such as nanorods, nanocubes, and nanoparticles, which preferentially expose different crystal facets (e.g., {110}, {100}, {111}). nih.gov
| Morphology | Predominantly Exposed Facets | Key Structural/Chemical Properties | Impact on Catalytic Activity | Reference |
|---|---|---|---|---|
| Nanorods | {110}, {100} | Considered more reactive planes. | Show higher activity for CO oxidation compared to nanoparticles exposing {111} planes. | researchgate.netrsc.org |
| Nanocubes | {100} | Specific surface structure with unique reactivity. | Used in controlled morphology studies for reactions like NO oxidation. | rsc.orgnih.gov |
| Nanoparticles (spherical) | {111} | Smaller particle sizes (4-6 nm) lead to larger lattice strain and higher intrinsic reducibility. | Higher activity for NO reduction due to increased ease of oxygen vacancy formation. | researchgate.net |
| Nanosheets / Nanospheres | {111} | Represents the most stable ceria surface. | Activity is generally lower than morphologies exposing more reactive facets for certain reactions. | nih.gov |
Engineering of Catalytic Materials
This compound serves as a critical precursor in the engineering of advanced catalytic materials, enabling precise control over their structural and functional properties. Its utility is particularly evident in the design of catalysts with high surface area and in the development of composites for electrocatalysis.
Design of Porous Architectures for Enhanced Surface Area
The synthesis of catalytic materials with high surface area is crucial for maximizing the number of active sites available for chemical reactions. This compound is an effective precursor for creating porous ceria (CeO₂) architectures through methods such as the sol-gel process. This technique allows for the formation of materials with controlled porosity and, consequently, enhanced surface area.
A two-step sol-gel process utilizing this compound has been demonstrated to produce porous ceria aggregates. researchgate.net In this method, the precursor is first dispersed in isopropanol (B130326) with the aid of ultrasonic radiation, leading to a stable dispersant gel phase through limited hydrolysis. researchgate.net The subsequent addition of a neutral (water-isopropanol) or basic (aqueous ammonium (B1175870) hydroxide-isopropanol) solution induces complete hydrolysis, resulting in the formation of ceria aggregates. researchgate.net
Upon calcination, these aggregates form porous structures. The properties of the final material are influenced by the conditions of the hydrolysis step. For instance, preparation in a basic medium has been shown to yield materials with a higher mesoporous area and a more aggregated morphology compared to those prepared in a neutral medium. researchgate.net The thermal stability of these porous structures is a key advantage, making them suitable for high-temperature catalytic applications. researchgate.net
The textural properties of the porous ceria derived from this compound are detailed in the table below.
Table 1: Textural Properties of Porous Ceria Aggregates Synthesized from this compound
| Preparation Method | Specific Surface Area (m²/g) | Pore Characteristics | Reference |
|---|---|---|---|
| Neutral Hydrolysis | 33.1 | Porous textural aggregates | researchgate.net |
Combination with Conductive Supports for Electrocatalysis
In the field of electrocatalysis, the performance of a catalyst is not only dependent on its intrinsic activity but also on its ability to facilitate electron transfer. Combining catalytic materials with conductive supports is a common strategy to enhance their electrocatalytic efficiency. Ceria, often synthesized from precursors like this compound, can be integrated with conductive materials such as graphene and carbon nanotubes (CNTs) to create advanced electrocatalysts.
These carbon-based materials provide a high-surface-area scaffold with excellent electrical conductivity. elsevierpure.com When ceria nanoparticles are anchored onto these supports, the resulting composite material benefits from both the redox properties of ceria (cycling between Ce³⁺ and Ce⁴⁺) and the superior conductivity of the support. nih.govnih.gov This synergy is advantageous in applications like fuel cells and electrochemical sensors. nih.govmdpi.com
For example, composites of cerium oxide and carbon nanotubes have been prepared via hydrothermal methods, displaying pronounced capacitive behavior and low diffusion resistance. nih.govbohrium.com The CNTs act as a conductive backbone, improving charge transport to the catalytically active ceria particles. elsevierpure.commdpi.com Similarly, embedding cerium particles into graphene oxide nanosheets has been shown to enhance the chemical stability of membranes used in proton exchange membrane fuel cells (PEMFCs). nih.gov The graphene oxide provides a conductive matrix and helps to prevent the leaching of cerium ions, which are crucial for scavenging radicals that can degrade the membrane. nih.gov
The combination of ceria with conductive supports leads to materials with improved electrocatalytic performance, stability, and efficiency.
Table 2: Examples of Ceria-Based Composites for Electrocatalysis
| Composite Material | Conductive Support | Synthesis Method | Key Feature | Application Area | Reference |
|---|---|---|---|---|---|
| Cerium Oxide/CNT | Carbon Nanotubes | One-pot hydrothermal reaction | High energy density, long cycle life | Supercapacitors | nih.govbohrium.com |
Theoretical and Computational Investigations
Electronic Structure and Bonding Analysis
The electronic configuration of cerium, with its accessible 4f orbitals, gives rise to complex electronic structures and bonding characteristics in its compounds. Computational analysis is crucial for elucidating these features.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of cerium(IV) complexes. DFT calculations provide a qualitative and quantitative understanding of molecular geometries, bond energies, and the nature of the metal-ligand interactions. acs.org
Time-dependent DFT (TD-DFT) is another valuable tool that helps in interpreting the electronic absorption spectra of these complexes, assigning the intense colors typical of Ce(IV) compounds to specific ligand-to-metal charge transfer (LMCT) transitions. nih.gov
The electrochemical properties of cerium complexes are highly sensitive to the ligand environment. The coordination of different ligands alters the electronic structure of the cerium center, thereby tuning its redox potential (Ce4+/Ce3+). Computational methods, particularly DFT, have been instrumental in establishing a quantitative relationship between the ligand field strength and these redox properties. nih.gov
Studies combining experimental electrochemistry with DFT calculations have demonstrated a clear correlation between the energies of the molecular orbitals (specifically the Lowest Unoccupied Molecular Orbital, or LUMO, of the Ce(IV) complex) and the measured redox potentials. acs.orgnih.gov A stronger ligand field, resulting from more strongly donating ligands, generally leads to a greater stabilization of the Ce(IV) oxidation state, making the complex more difficult to reduce. rsc.orgchemrxiv.org This correlation has been used to develop predictive models for the redox thermodynamics of cerium compounds. nih.gov By systematically varying ligands and calculating the resulting electronic structures, researchers can forecast the redox potential of new, unsynthesized cerium complexes, guiding the design of compounds with specific oxidizing or reducing capabilities. acs.orgnih.gov
Reaction Mechanism Simulations
Computational simulations allow for the investigation of complex reaction pathways, such as hydrolysis, condensation, and thermal decomposition, providing a step-by-step view of the chemical transformations involved.
The hydrolysis and condensation of metal alkoxides are the fundamental steps in the sol-gel process, leading to the formation of metal oxides. Computational modeling of these pathways for Cerium(IV) isopropoxide provides insight into the reaction mechanisms and the subsequent formation of cerium oxide (ceria) nanoparticles.
While specific DFT studies on this compound hydrolysis are not extensively detailed in the public domain, the methodology is well-established from studies on analogous metal alkoxides like titanium and silicon alkoxides. researchgate.netacs.org These simulations typically model the reaction of the metal alkoxide with water molecules, often involving clusters of water to facilitate proton transfer in a low-energy pathway. acs.org The calculations identify transition states and determine the activation energy barriers for successive hydrolysis steps (replacement of -OiPr groups with -OH groups) and subsequent condensation reactions where Ce-O-Ce bridges are formed, releasing water or isopropanol (B130326). Molecular dynamics (MD) simulations can further model the aggregation of these hydrolyzed and condensed species, simulating the initial stages of nanoparticle formation. nih.gov
Understanding the thermal decomposition of this compound is critical for its application in deposition techniques like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). Reactive force field molecular dynamics (ReaxFF-MD) simulations are a powerful tool for investigating these complex, high-temperature reaction processes. nih.govnih.gov
ReaxFF is a type of force field that can model the breaking and forming of chemical bonds, allowing for the simulation of chemical reactions in large systems over extended time scales. rsc.org For a precursor like this compound, ReaxFF-MD simulations can track the trajectories of thousands of atoms as the system is heated, revealing the primary decomposition pathways. nih.gov These simulations can identify the initial bond-breaking events, the formation of radical species, and the subsequent cascade of reactions that lead to the liberation of organic byproducts and the formation of a solid cerium oxide phase. nih.govrsc.org By analyzing the reaction coordinates and calculating the activation energies for different pathways, these computational models can predict the decomposition temperature and the nature of the gaseous and solid products, which is in good agreement with experimental observations for similar processes. nih.gov
Prediction of Material Properties
Computational methods are increasingly used not only to understand individual molecules but also to predict the properties of the bulk materials derived from them. First-principles calculations on the precursor molecule and its decomposition products can be integrated into larger-scale models to forecast the characteristics of the final material.
DFT calculations, particularly those incorporating a correction for strong correlation effects (DFT+U), can be used to model the properties of the resulting ceria (CeO2) nanoparticles. rsc.org These calculations can predict key material characteristics such as lattice parameters, surface energies, the formation energy of oxygen vacancies, and electronic band structure. rsc.orgacs.org The presence of Ce3+ ions and oxygen vacancies is crucial to the catalytic and conductive properties of ceria, and DFT+U methods are essential for accurately describing these features. rsc.org
Furthermore, the rise of materials informatics and machine learning has opened new avenues for property prediction. colab.wsarxiv.org By creating large databases of computationally derived properties (from DFT and other methods) for a range of materials, machine learning models can be trained to predict the properties of new materials based solely on their chemical formula or structure. arxiv.orgaip.org For instance, a model could be trained on data from various metal oxides to predict properties like the band gap, bulk modulus, or catalytic activity of ceria formed from the decomposition of this compound. arxiv.orgrsc.org This data-driven approach, built upon a foundation of quantum mechanical calculations, accelerates the discovery and design of new materials with tailored functionalities. colab.ws
Future Research Directions and Emerging Opportunities
Development of Novel Cerium(IV) Isopropoxide Derivatives for Enhanced Performance
A significant avenue for future research lies in the synthesis and characterization of novel this compound derivatives. The modification of the alkoxide ligand or the introduction of ancillary ligands can profoundly influence the precursor's stability, volatility, and reactivity, thereby tailoring the properties of the resulting materials.
Research efforts are directed towards synthesizing heteroleptic complexes where one or more isopropoxide groups are replaced by other functional ligands. For instance, the reaction of cerium(IV) precursors with different alcohols or the introduction of ligands like nitrates or chlorides can lead to new derivatives with altered reactivity. x-mol.netnih.gov An example is the synthesis of a mixed-ligand isopropoxide derivative, [Ce(OiPr)3(NO3)(THF)]2, which demonstrates how the introduction of a nitrate (B79036) group can modify the parent alkoxide structure. nih.gov
Another promising direction is the synthesis of fluorinated alkoxide derivatives, such as cerium(IV) hexafluoroisopropoxide complexes. rsc.org These derivatives often exhibit increased volatility and thermal stability, making them superior precursors for chemical vapor deposition (CVD) and atomic layer deposition (ALD) applications. The reaction of cerium isopropoxide with hexafluoroisopropyl alcohol has been shown to yield volatile compounds like [Ce(hfip)4(diglyme)] and [Ce(hfip)4(bipy)2], which are suitable for thin-film deposition. rsc.org
The table below summarizes examples of synthesized Cerium(IV) alkoxide derivatives, highlighting the precursor and the resulting complex.
| Precursor System | Resulting Derivative | Potential Application Enhancement |
| Ceric Ammonium (B1175870) Nitrate + Sodium Neopentoxide | [Ce(OCH2tBu)3(NO3)-(NCCH3)]2 | Modified solubility and reactivity for solution-based processing |
| Cerium Isopropoxide + Hexafluoroisopropyl Alcohol + Lewis Base (e.g., bipy) | [Ce(hfip)4(bipy)2] | Increased volatility for CVD/ALD applications |
| Ceric Ammonium Nitrate + Sodium Isopropoxide | [Ce(OiPr)3(NO3)(THF)]2 | Altered hydrolysis rates for controlled particle formation |
This table is generated based on findings from available research literature. nih.govrsc.org
These modifications aim to enhance performance by providing better control over the hydrolysis-condensation process, improving thermal properties for deposition techniques, and influencing the electronic properties of the final ceria material.
Precision Control over Nanoscale Morphologies and Architectures
This compound serves as an excellent precursor for the synthesis of cerium oxide (CeO2) nanoparticles. A key area of emerging research is the precise control over the morphology—such as spheres, rods, and cubes—and the hierarchical architecture of these nanomaterials. rsc.org The shape and exposed crystal facets of CeO2 nanoparticles significantly dictate their catalytic activity, surface area, and interaction with other materials. mdpi.comresearchgate.net
Future work will focus on developing sophisticated sol-gel and hydrothermal methods using this compound to achieve this morphological control. rsc.orgresearchgate.net By carefully manipulating reaction parameters such as solvent, temperature, pH, and the presence of surfactants or capping agents, researchers can direct the growth of specific crystallographic planes. researchgate.net For example, it is known that the relative concentration of Ce3+ ions on the surface, which is a key factor in catalytic efficiency, varies with the exposed crystal facet. researchgate.net
The ability to control morphology is critical for applications like chemical-mechanical planarization (CMP), where different shapes of ceria abrasives exhibit varying polishing efficiencies and result in different surface finishes. rsc.orgresearchgate.net Research has shown that a mix of nanorods and nanocubes can produce exceptionally smooth surfaces. rsc.org
| Nanoparticle Morphology | Synthesis Strategy | Key Performance Attribute | Relevant Application |
| Nanospheres | Hydrothermal/Precipitation | High surface area | General Catalysis |
| Nanorods | Hydrothermal with structure-directing agents | Enhanced exposure of specific crystal facets | Catalytic Converters |
| Nanocubes | Hydrothermal/Precipitation | Predominant (100) facets, high Ce3+ concentration | Chemical-Mechanical Planarization |
This table illustrates the relationship between morphology and application, a key focus of future research. rsc.orgresearchgate.net
The goal is to move beyond simple nanoparticle shapes to construct complex, hierarchical structures, such as porous aggregates or hollow spheres, which could offer enhanced performance in catalysis and energy storage. researchgate.net
Advanced In Situ Characterization of Reaction Mechanisms
While the conversion of this compound to cerium oxide is widely used, the underlying reaction mechanisms, including hydrolysis, condensation, and particle nucleation and growth, are not fully understood. A significant opportunity lies in the application of advanced in situ characterization techniques to monitor these processes in real-time.
Techniques such as synchrotron-based X-ray absorption spectroscopy (XAS), small-angle X-ray scattering (SAXS), and cryo-transmission electron microscopy (cryo-TEM) can provide unprecedented insight into the evolution of the cerium coordination environment, the formation of intermediate species, and the kinetics of nanoparticle formation. Understanding these fundamental steps is crucial for achieving the precision control over nanoparticle morphology discussed in the previous section.
Future research in this area will focus on:
Identifying the transient oligomeric species formed during the initial stages of hydrolysis.
Understanding how reaction parameters influence the choice between nucleation-dominated and growth-dominated pathways.
Elucidating the role of ligands and additives in stabilizing specific crystal faces during particle growth.
This mechanistic knowledge will enable a shift from empirical, trial-and-error synthesis to a rational, predictive design of CeO2 nanomaterials with tailored properties.
Exploration of New Catalytic Applications and Synergistic Systems
The catalytic prowess of cerium is rooted in the facile Ce(IV)/Ce(III) redox couple. nih.gov While ceria derived from this compound is a known component in automotive three-way catalysts, significant opportunities exist to explore new catalytic applications. stanfordmaterials.com
Emerging research focuses on leveraging cerium's unique redox properties in a broader range of organic transformations. nih.gov Homogeneous cerium catalysts, including alkoxide derivatives, are being investigated for generating organic radicals and activating dioxygen under mild conditions. nih.gov The ability of Ce(IV) complexes to undergo homolysis, either thermally or photochemically, opens up new reaction pathways. nih.gov
Future research directions include:
Photocatalysis: Utilizing ceria's semiconductor properties for water splitting and CO2 reduction.
Biomass Conversion: Developing robust ceria-based catalysts for the conversion of biomass into valuable chemicals and fuels.
Electrocatalysis: Designing ceria-nanostructured electrodes for fuel cells and metal-air batteries, capitalizing on their oxygen storage capacity. researchgate.net
Integration into Multifunctional Materials and Devices
Beyond catalysis, this compound is a gateway to multifunctional materials where the properties of ceria are combined with other components to create advanced devices. The ease of generating high-purity ceria nanoparticles from this precursor makes it ideal for integration into various matrices.
An emerging area is the development of polymer-ceria nanocomposites. The inclusion of CeO2 nanoparticles into polymer matrices like polydimethylsiloxane (B3030410) can significantly enhance the material's ability to shield against ionizing radiation. mdpi.com The high atomic number of cerium makes it effective at attenuating gamma photons, and nanoparticles offer a high surface-to-volume ratio, improving this effect. mdpi.com
Another exciting frontier is in nanomedicine and bio-applications. Cerium oxide nanoparticles exhibit unique antioxidant properties due to their ability to scavenge reactive oxygen species, which is linked to the Ce3+/Ce4+ surface ratio. mdpi.commdpi.com By using this compound to synthesize biocompatible CeO2 nanoparticles and functionalizing their surface, researchers are developing multifunctional platforms for:
Drug Delivery: Using porous ceria nanoparticles as carriers for therapeutic agents.
Bioimaging: Creating intrinsically radiolabeled ceria nanoparticles for in vivo tracking with techniques like SPECT imaging. nih.gov
Theranostics: Combining diagnostic imaging and therapeutic action in a single nanoparticle system.
The integration of ceria into sensors, fuel cells, and solid-state electrolytes also remains a vibrant area of research, driven by the need for materials with high ionic conductivity and stability. fishersci.com
Q & A
Q. How can Cerium(IV) isopropoxide be synthesized and characterized for nanomaterial preparation?
this compound is typically synthesized via alkoxylation reactions using cerium precursors and isopropanol under anhydrous conditions. Characterization involves techniques like X-ray diffraction (XRD) to confirm crystallinity, transmission electron microscopy (TEM) for particle size analysis, and inductively coupled plasma mass spectrometry (ICP-MS) to verify purity and stoichiometry. Experimental protocols must detail solvent selection, reaction temperature, and inert atmosphere conditions to ensure reproducibility .
Q. What safety protocols are critical when handling this compound?
Due to its severe eye irritation hazard (H319), researchers must wear protective goggles (P280) and gloves. Work should be conducted in a fume hood to avoid inhalation. Post-handling, thorough decontamination of surfaces and equipment is essential. Safety data sheets (SDS) recommend immediate eye rinsing with water for 15–20 minutes if exposed and medical consultation if irritation persists .
Q. Which analytical techniques effectively quantify Cerium(IV) species in post-reaction mixtures?
Titrimetric methods using cerium(IV) sulfate (0.1 mol/L) are standard for redox titrations . Spectroscopic techniques like UV-Vis (to track Ce³⁺/Ce⁴⁺ transitions) and X-ray photoelectron spectroscopy (XPS) (for oxidation state analysis) are also employed. Inductively coupled plasma optical emission spectrometry (ICP-OES) provides quantitative elemental analysis .
Advanced Research Questions
Q. How do computational studies elucidate the electronic structure of this compound derivatives?
Density functional theory (DFT) calculations reveal polarized ionic bonding in cerium oxides, with Ce⁴⁺ ions exhibiting strong hybridization with oxygen ligands. Electron localization function (ELF) analysis distinguishes covalent and ionic contributions, aiding in predicting reactivity and stability. Such studies guide the design of Ce(IV)-based catalysts by correlating electronic structure with catalytic performance .
Q. What strategies resolve discrepancies in catalytic activity data for this compound in non-conventional solvents?
Contradictions in activity may arise from solvent-induced changes in Ce oxidation states or ligand coordination. Researchers should:
Q. How does the oxidation state of Cerium influence mechanistic pathways in catalytic cycles?
Ce⁴⁺ acts as a strong oxidizer, facilitating radical generation in redox reactions (e.g., via induced polymerization of acrylonitrile). In contrast, Ce³⁺ participates in Lewis acid-mediated pathways. Redox cycling (Ce⁴⁺ ↔ Ce³⁺) can be driven by oxygen, as observed in siloxane network formation, where Ce³⁺ is reoxidized to Ce⁴⁺, enhancing catalytic turnover .
Q. What experimental designs optimize the synthesis of CeO₂ nanomaterials using this compound?
A factorial design approach can identify critical parameters:
- Variables : Precursor concentration, hydrolysis rate, calcination temperature.
- Responses : Surface area (BET), crystallite size (XRD), catalytic efficiency. For example, slower hydrolysis rates (controlled by acetic acid addition) yield smaller CeO₂ nanoparticles with higher surface activity .
Methodological Considerations
- Data Analysis : Use multivariate regression to correlate synthesis conditions with material properties. Present data via heatmaps or 3D response surfaces for clarity .
- Reproducibility : Document inert gas flow rates, moisture levels, and precursor purity (≥99.5% for advanced materials) to minimize batch-to-batch variability .
- Ethical Compliance : Adhere to FINER criteria (Feasible, Novel, Ethical) when formulating research questions, particularly in hazardous material studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
